N-[(1Z)-3-[(4-fluorobenzyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl bromide with ammonia or an amine to form 4-fluorobenzylamine.
Coupling with Furan Derivative: The fluorobenzylamine is then coupled with a furan derivative under specific conditions to form the desired intermediate.
Final Coupling with Benzamide: The intermediate is then reacted with benzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the furan and benzamide moieties contribute to the overall binding affinity and specificity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-{[(4-CHLOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE
- N~1~-[1-{[(4-METHYLBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE
- N~1~-[1-{[(4-BROMOBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE
Uniqueness
N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C21H17FN2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(4-fluorophenyl)methylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17FN2O3/c22-17-10-8-15(9-11-17)14-23-21(26)19(13-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13- |
InChI Key |
MGLCRDSCPZKTBW-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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